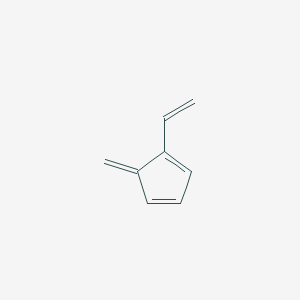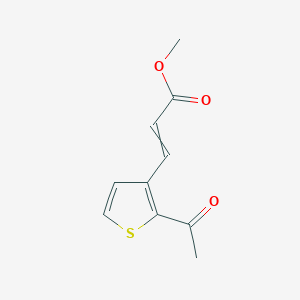![molecular formula C22H27BrO4 B14323211 4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate CAS No. 105971-08-2](/img/structure/B14323211.png)
4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate is a chemical compound with the molecular formula C22H27BrO4. It is known for its unique structure, which includes a propoxyphenyl group and a bromohexyl group connected via an oxybenzoate linkage. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate typically involves the esterification of 4-propoxyphenol with 4-[(6-bromohexyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromohexyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The ester linkage can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent or in drug delivery systems.
Industry: In the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The propoxyphenyl group may interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Propoxyphenyl 4-[(6-chlorohexyl)oxy]benzoate
- 4-Propoxyphenyl 4-[(6-iodohexyl)oxy]benzoate
- 4-Propoxyphenyl 4-[(6-fluorohexyl)oxy]benzoate
Uniqueness
4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Properties
CAS No. |
105971-08-2 |
|---|---|
Molecular Formula |
C22H27BrO4 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-(6-bromohexoxy)benzoate |
InChI |
InChI=1S/C22H27BrO4/c1-2-16-25-20-11-13-21(14-12-20)27-22(24)18-7-9-19(10-8-18)26-17-6-4-3-5-15-23/h7-14H,2-6,15-17H2,1H3 |
InChI Key |
NXLVGVUHOKIYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


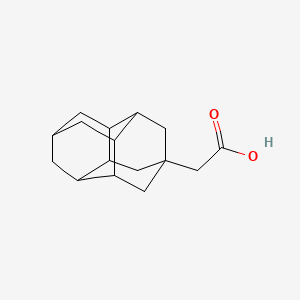

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)
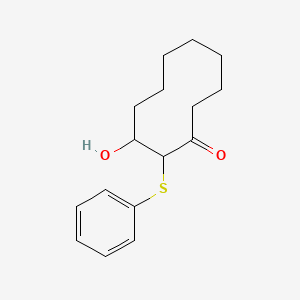
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
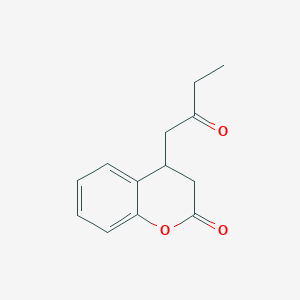
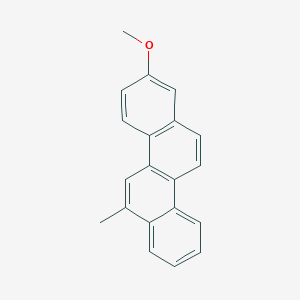
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
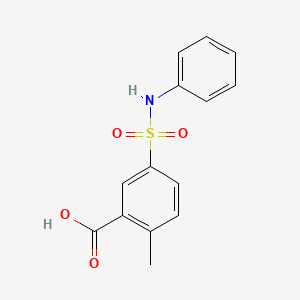
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
